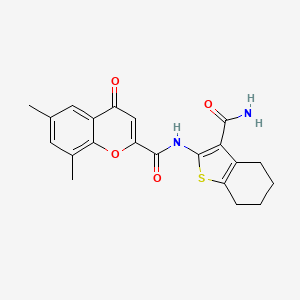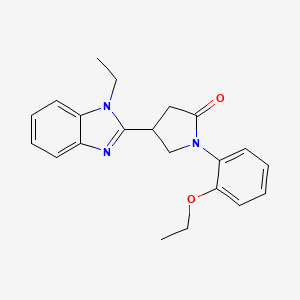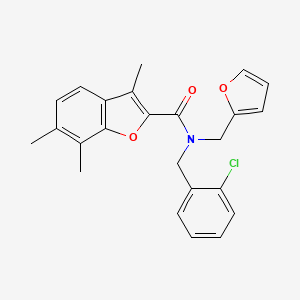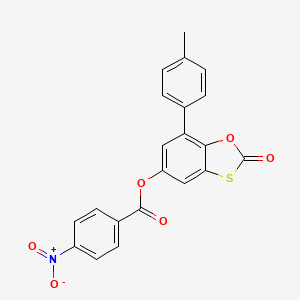![molecular formula C24H21N3O2 B11407564 6-[2-(4-methoxyphenoxy)ethyl]-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B11407564.png)
6-[2-(4-methoxyphenoxy)ethyl]-9-methyl-6H-indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(4-methoxyphenoxy)ethyl]-9-methyl-6H-indolo[2,3-b]quinoxaline is a complex organic compound belonging to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and DNA-intercalating properties . The unique structure of this compound makes it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indolo[2,3-b]quinoxaline derivatives, including 6-[2-(4-methoxyphenoxy)ethyl]-9-methyl-6H-indolo[2,3-b]quinoxaline, typically involves condensation reactions. One common method is the condensation of isatin with o-phenylenediamine in the presence of Brønsted acids such as acetic, formic, or hydrochloric acid . Transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization are also employed .
Industrial Production Methods
Industrial production methods for these compounds often utilize microwave irradiation and nanoparticle catalysts to enhance reaction efficiency and yield. For example, copper-doped CdS nanoparticles and cerium (IV) oxide nanoparticles have been used in aqueous media to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
6-[2-(4-methoxyphenoxy)ethyl]-9-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce dihydroquinoxalines .
Scientific Research Applications
6-[2-(4-methoxyphenoxy)ethyl]-9-methyl-6H-indolo[2,3-b]quinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Exhibits DNA-intercalating properties, making it useful in studying DNA interactions.
Medicine: Shows potential as an anticancer and antiviral agent
Industry: Used in the development of optoelectronic devices and redox flow batteries.
Mechanism of Action
The primary mechanism of action for 6-[2-(4-methoxyphenoxy)ethyl]-9-methyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This process disrupts DNA replication and transcription, leading to cytotoxic effects on cancer cells . The compound also interacts with various molecular targets and pathways, including topoisomerase enzymes and ATP-binding cassette transporters .
Comparison with Similar Compounds
Similar Compounds
Ellipticine: A naturally occurring alkaloid with similar DNA-intercalating properties.
1,2,3-Triazole Derivatives: Known for their antimicrobial and anticancer activities.
Anthraquinone Derivatives: Used in optoelectronic devices and exhibit similar photophysical properties.
Uniqueness
6-[2-(4-methoxyphenoxy)ethyl]-9-methyl-6H-indolo[2,3-b]quinoxaline stands out due to its unique combination of DNA-intercalating and optoelectronic properties. This dual functionality makes it a versatile compound for both biological and industrial applications .
Properties
Molecular Formula |
C24H21N3O2 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
6-[2-(4-methoxyphenoxy)ethyl]-9-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C24H21N3O2/c1-16-7-12-22-19(15-16)23-24(26-21-6-4-3-5-20(21)25-23)27(22)13-14-29-18-10-8-17(28-2)9-11-18/h3-12,15H,13-14H2,1-2H3 |
InChI Key |
UYURUPXNGPDOBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CCOC5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3-(furan-2-yl)-5-[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}(3,4,5-trimethoxyphenyl)methanone](/img/structure/B11407485.png)


![2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-1,3-thiazol-5-amine](/img/structure/B11407507.png)


![2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B11407521.png)

![4-Chloro-1-[2-(2-oxolan-2-ylbenzimidazolyl)ethoxy]benzene](/img/structure/B11407525.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11407537.png)


![{5-[(2-chlorobenzyl)amino]-3-(furan-2-yl)-1H-1,2,4-triazol-1-yl}(3,4-dimethoxyphenyl)methanone](/img/structure/B11407556.png)
